N-(4-bromophenyl)oxane-4-carboxamide
Description
N-(4-bromophenyl)oxane-4-carboxamide is a carboxamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen and an oxane (tetrahydropyran) ring at the carbonyl position. This compound serves as a versatile scaffold in medicinal chemistry and materials science, though specific applications are less documented compared to structurally related analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-1-3-11(4-2-10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREDWRMTKRGEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide
- Structure : Replaces the oxane ring with a planar, aromatic furan ring.
- Synthesis : Synthesized via amidation of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane with triethylamine (94% yield) .
- Biological Activity : Exhibits antibacterial activity against drug-resistant pathogens (e.g., A. baumannii, MRSA) through metallo-β-lactamase (NDM-1) inhibition, validated via molecular docking .
- Chemical Reactivity : The furan ring enables Suzuki-Miyaura cross-coupling with boronic acids (yields: 32–83%), facilitating diversification .
N-(4-bromophenyl)quinoline-2-carboxamide
- Structure: Substitutes oxane with a quinoline system, introducing extended π-conjugation.
- Synthesis: Achieved via microwave-assisted direct amidation of quinoline-2-carboxylic acid with 4-bromoaniline (optimized in DMF with KF/Al₂O₃) .
- Applications: Quinoline derivatives are known for antimalarial and anticancer activity, though specific data for this analog is lacking.
N-(4-bromophenyl)pyridine-2-carboxamide
- Structure : Features a pyridine ring, enabling coordination to metals (e.g., palladium).
- Applications : Used as a ligand in palladium complexes for catalytic applications (e.g., cross-coupling reactions) .
- Crystallography : Structural refinement via SHELX programs confirms precise geometry .
Dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide)
- Structure : Incorporates oxane-4-carboxamide as part of a larger anticancer agent.
- Activity : Inhibits CTP synthase 1, demonstrating the therapeutic relevance of the oxane-carboxamide motif .
Key Structural and Functional Insights
- Electronic Effects: Electron-withdrawing groups (e.g., bromine) on the phenyl ring enhance stability but may reduce reactivity in cross-coupling reactions .
- Synthetic Flexibility :
- Furan and pyridine analogs benefit from established cross-coupling methodologies, whereas oxane derivatives may require alternative strategies (e.g., direct amidation).
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